molecular formula C19H16N2O3 B6369195 6-(4-Cbz-Aminopheny)-2-hydroxypyridine, 95% CAS No. 1261940-90-2

6-(4-Cbz-Aminopheny)-2-hydroxypyridine, 95%

Cat. No. B6369195
CAS RN: 1261940-90-2
M. Wt: 320.3 g/mol
InChI Key: KDQLGYINKQJUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Cbz-Aminopheny)-2-hydroxypyridine (95%) is an important organic chemical compound that is widely used in scientific research and various lab experiments. It is a derivative of pyridine and has a wide range of applications due to its unique properties.

Scientific Research Applications

6-(4-Cbz-Aminopheny)-2-hydroxypyridine (95%) has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as pyrrolidines and pyrroles. Furthermore, it is used in the synthesis of various polymers, such as polyurethanes and polycarbonates.

Mechanism of Action

6-(4-Cbz-Aminopheny)-2-hydroxypyridine (95%) acts as a nucleophile in various organic reactions. In addition, it is a strong base that can react with acids to form salts. It can also act as a catalyst in the reaction of various organic compounds.
Biochemical and Physiological Effects
6-(4-Cbz-Aminopheny)-2-hydroxypyridine (95%) is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of various drugs and other organic compounds, which may have an effect on the body.

Advantages and Limitations for Lab Experiments

6-(4-Cbz-Aminopheny)-2-hydroxypyridine (95%) has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable under normal laboratory conditions. Furthermore, it is relatively non-toxic and has a low cost. However, it is not very soluble in most organic solvents, which can limit its use in some reactions.

Future Directions

There are several potential future directions for 6-(4-Cbz-Aminopheny)-2-hydroxypyridine (95%). It could be used in the synthesis of more complex organic compounds, such as heterocyclic compounds and polymers. It could also be used in the synthesis of more complex pharmaceuticals and agrochemicals. Furthermore, it could be used in the synthesis of more complex catalysts, such as enzymes and other biological catalysts. Finally, it could be used to develop new methods of synthesis and new methods of purification and isolation.

Synthesis Methods

6-(4-Cbz-Aminopheny)-2-hydroxypyridine (95%) can be synthesized using a variety of methods, including condensation reactions and the use of protecting groups. The most common method is the condensation reaction of 4-chlorobenzaldehyde and 2-aminopyridine, which produces a 6-(4-Cbz-Aminopheny)-2-hydroxypyridine intermediate. This intermediate can then be further purified and isolated by recrystallization or column chromatography.

properties

IUPAC Name

benzyl N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18-8-4-7-17(21-18)15-9-11-16(12-10-15)20-19(23)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQLGYINKQJUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.